molecular formula C16H23NO4 B3047348 N-Boc-(+/-)-amino-4-methoxyphenylbutanal CAS No. 1379812-22-2

N-Boc-(+/-)-amino-4-methoxyphenylbutanal

Cat. No.: B3047348
CAS No.: 1379812-22-2
M. Wt: 293.36
InChI Key: VFSNUHRYVMWDSJ-UHFFFAOYSA-N
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Description

N-Boc-(+/-)-amino-4-methoxyphenylbutanal is a versatile chiral aldehyde intermediate designed for advanced organic synthesis and drug discovery research. This compound integrates a racemic amino backbone protected by a tert-butoxycarbonyl (Boc) group, a 4-methoxyphenyl moiety for aromatic interactions, and a reactive aldehyde functionality. The Boc protecting group is widely used in synthetic chemistry for its stability under basic conditions and its clean removal under mild acidic conditions, enabling orthogonal protection strategies in complex molecule assembly . In research applications, this compound serves as a critical building block for the synthesis of complex natural products and active pharmaceutical ingredients (APIs). Its aldehyde group allows for further chain elongation through reactions such as reductive amination, Wittig olefination, or nucleophilic addition, providing access to a diverse array of amino alcohols, diamines, and higher-order amino acids. The 4-methoxyphenyl side chain is a privileged structure in medicinal chemistry, often associated with enhanced binding to biological targets through π-π stacking and hydrophobic interactions. Researchers value this racemic mixture for accessing both enantiomers in initial drug screening, with subsequent development often focusing on the resolution of individual enantiomers for optimized activity. The primary research value of this compound lies in its application across multiple disciplines. In peptide mimicry and peptidomimetic design , it is used to introduce aldehyde or amino alcohol isosteres into peptide chains, modulating their conformational properties and metabolic stability. In medicinal chemistry , it acts as a key intermediate for constructing libraries of small molecules targeting neurological disorders, cancer, and infectious diseases. Furthermore, in catalyst and ligand design , its structure provides a scaffold for developing novel chiral auxiliaries and ligands for asymmetric synthesis. This product is offered For Research Use Only and is strictly intended for use in laboratory research settings; it is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[1-(4-methoxyphenyl)-4-oxobutan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-16(2,3)21-15(19)17-13(9-10-18)11-12-5-7-14(20-4)8-6-12/h5-8,10,13H,9,11H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFSNUHRYVMWDSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC=O)CC1=CC=C(C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301128725
Record name Carbamic acid, N-[1-[(4-methoxyphenyl)methyl]-3-oxopropyl]-, 1,1-dimethylethyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379812-22-2
Record name Carbamic acid, N-[1-[(4-methoxyphenyl)methyl]-3-oxopropyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1379812-22-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[1-[(4-methoxyphenyl)methyl]-3-oxopropyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301128725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N Boc Protected Aryl Substituted Amino Aldehydes

De Novo Asymmetric Synthesis Approaches

De novo approaches aim to establish the key stereocenter of the amino aldehyde early in the synthetic sequence with a high degree of stereochemical control.

Stereoselective Reduction of N-Boc-Protected Amino Acids and Derivatives

One of the most direct routes to N-protected α-amino aldehydes involves the partial reduction of the corresponding N-protected amino acid or its derivatives. rsc.org The primary challenge is to prevent over-reduction to the corresponding amino alcohol. rsc.org To achieve this, the carboxylic acid is typically converted into a more easily reducible derivative, such as an ester, a Weinreb amide, or an activated intermediate. rsc.org

A highly efficient one-pot method involves the activation of the N-Boc-protected amino acid with 1,1'-carbonyldiimidazole (B1668759) (CDI), followed by reduction with diisobutylaluminium hydride (DIBAL-H). rsc.org This protocol has been shown to convert various N-Boc-protected amino acids into their corresponding aldehydes in excellent yields and without significant loss of stereochemical integrity. rsc.org

Table 1: Examples of N-Boc-Amino Aldehyde Synthesis via CDI/DIBAL-H Reduction

Starting N-Boc-Amino Acid Product Yield (%) Enantiomeric Excess (ee %)
Boc-Valine Boc-Valinal 84 >99
Boc-Leucine Boc-Leucinal 85 >99
Boc-Phenylalanine Boc-Phenylalaninal 87 >99
Boc-Isoleucine Boc-Isoleucinal 82 >99

Data adapted from Ivkovic, J. et al. (2015). rsc.org

This methodology could be directly applied to the synthesis of N-Boc-(+/-)-amino-4-methoxyphenylbutanal starting from the corresponding N-Boc-protected 2-amino-4-(4-methoxyphenyl)butanoic acid.

Controlled Oxidation of N-Boc-Protected Amino Alcohols

An alternative and widely used strategy is the controlled oxidation of an N-Boc-protected amino alcohol. kfnl.gov.sa This approach benefits from the relative stability and accessibility of amino alcohol precursors, which can be readily prepared by the full reduction of the corresponding amino acids or esters. The critical step is the selection of an oxidant that is mild enough to prevent over-oxidation to the carboxylic acid. nih.govnih.gov

Several modern oxidation protocols are suitable for this transformation, including those based on dimethyl sulfoxide (B87167) (DMSO) such as the Swern and Moffatt oxidations, as well as methods employing hypervalent iodine reagents like the Dess-Martin periodinane. organic-chemistry.org More recently, catalytic systems using 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) in the presence of a co-oxidant like sodium hypochlorite (B82951) have proven to be highly effective and chemoselective for the oxidation of primary alcohols to aldehydes. nih.govorganic-chemistry.orgacs.org A novel procedure using commercially available manganese(IV) oxide has also been reported for the mild oxidation of β-amino alcohols to α-amino aldehydes, noted for its high enantiopurity and lack of over-oxidation by-products. researchgate.net

Table 2: Common Reagents for Controlled Oxidation of Alcohols to Aldehydes

Reagent/System Typical Conditions Advantages
Dess-Martin Periodinane CH₂Cl₂, Room Temperature Mild, neutral conditions, high yields.
Swern Oxidation (DMSO, Oxalyl Chloride, Et₃N) CH₂Cl₂, -78 °C to Room Temperature High yields, wide substrate scope.
TEMPO/NaOCl Biphasic (e.g., CH₂Cl₂/H₂O), 0 °C Catalytic, cost-effective, selective for primary alcohols. acs.org
Manganese(IV) Oxide Organic Solvent (e.g., CH₂Cl₂) Mild, avoids over-oxidation, simple workup. researchgate.net

Enantioselective Carbon-Carbon Bond Formations Preceding Aldehyde Formation

More complex strategies involve the creation of the carbon skeleton through enantioselective C-C bond formation, where the aldehyde functionality is introduced subsequently. The Petasis reaction, a multi-component reaction between an amine, a carbonyl compound (such as glyoxylic acid), and an organoboronic acid, is a powerful tool for generating α-amino acids that are precursors to the target aldehydes. wikipedia.org For instance, the reaction of a suitable amine, glyoxylic acid, and a vinylboronic acid can establish the core structure, which can then be further elaborated. wikipedia.org

Similarly, organocatalytic asymmetric Mannich reactions can be employed. The reaction between an aldehyde, an amine, and a ketone or other pronucleophile can generate β-amino carbonyl compounds with high enantioselectivity. researchgate.net These adducts can then serve as versatile intermediates that can be converted to the desired N-Boc-protected amino aldehyde through a series of functional group manipulations.

Functional Group Interconversions and Transformations

These strategies rely on modifying a molecule that already contains a significant portion of the final structure.

Introduction of the Aryl Moiety (e.g., 4-Methoxyphenyl) via Cross-Coupling or Alkylation

In some synthetic routes, it may be advantageous to introduce the 4-methoxyphenyl (B3050149) group at a later stage. This can be achieved using palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling. A precursor molecule containing the N-Boc-amino aldehyde (or a protected form) and a reactive handle (e.g., a halide or triflate) can be coupled with 4-methoxyphenylboronic acid or a corresponding stannane (B1208499) derivative. guidechem.com

The Buchwald-Hartwig amination provides another avenue, where an aryl halide (4-methoxybromobenzene) could be coupled with a suitable amino ester precursor, followed by transformations to yield the aldehyde. rsc.org These methods offer flexibility in the synthesis, allowing for the late-stage diversification of the aryl substituent.

Table 3: Example of a Suzuki Cross-Coupling Reaction

Reaction Components Catalyst/Ligand Base Solvent
Aryl Halide + Arylboronic Acid Pd(PPh₃)₄ or PdCl₂(dppf) K₂CO₃ or Cs₂CO₃ Dioxane/H₂O or Toluene

Selective Aldehyde Formation from Protected Precursors

Given the reactivity of aldehydes, they are often masked in a protected form throughout a multi-step synthesis. jove.com The final step is then a deprotection to reveal the aldehyde functionality. organic-chemistry.org

A common strategy is the use of an acetal (B89532) or thioacetal protecting group. jove.com The aldehyde can be protected by reacting it with a diol (e.g., ethylene (B1197577) glycol) under acidic conditions to form a cyclic acetal. chemistrysteps.com This group is stable to a wide range of nucleophilic and basic conditions. chemistrysteps.com At the end of the synthesis, the aldehyde is regenerated by hydrolysis under mild acidic conditions. organic-chemistry.org

Other precursors that can be selectively converted to aldehydes include:

Weinreb amides: These N-methoxy-N-methylamides can be reduced with reagents like DIBAL-H or LiAlH₄ to furnish the aldehyde without over-reduction.

Esters: While more challenging, esters can be partially reduced to aldehydes, often at low temperatures with sterically hindered reducing agents like DIBAL-H. kfnl.gov.sa

Nitriles: Reduction of nitriles with DIBAL-H followed by aqueous workup can also yield aldehydes.

This approach ensures that the sensitive aldehyde group is not affected by reactions performed on other parts of the molecule.

Stereochemical Control in Synthesis of Racemic and Enantiopure Forms

Controlling the three-dimensional arrangement of atoms during the synthesis of N-Boc-protected amino aldehydes is crucial for accessing specific stereoisomers. The presence of the chiral center at the α-carbon to the aldehyde group necessitates precise synthetic methods to yield diastereomerically and/or enantiomerically pure products.

Diastereoselective strategies are employed when a molecule already contains a stereocenter, and the goal is to influence the creation of a new stereocenter. This is achieved either by attaching a chiral auxiliary to the molecule or by leveraging the stereochemical information of the existing chiral center within the substrate itself.

Chiral Auxiliaries: A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. ox.ac.uk After the desired stereocenter has been created, the auxiliary can be removed and ideally recycled. osi.lv For the synthesis of α-amino aldehydes, auxiliaries like Ellman's chiral tert-butanesulfinamide have proven to be highly effective for preparing chiral amines, which are precursors to the target aldehydes. osi.lv Similarly, oxazolidinone auxiliaries, often derived from amino acids, can be acylated and then subjected to diastereoselective alkylation or reduction steps to build the desired amino aldehyde framework.

Substrate Control: In many cases, the inherent chirality of the N-Boc-protected amino aldehyde itself can direct the stereoselective addition of nucleophiles. This phenomenon, known as substrate control, relies on the existing stereocenter to create a facial bias, guiding the incoming reagent to one side of the molecule over the other. For instance, N-(tert-butoxycarbonyl)amino aldehydes exhibit significant diastereofacial selectivity in reactions with organoboron compounds. The reaction often proceeds through a predictable transition state, such as the Felkin-Anh model, where steric and electronic factors dictate the preferred trajectory of the nucleophile, leading to the formation of one diastereomer in excess. acs.org The nature of the N-protecting group (in this case, the N-Boc and an additional N-benzyl group) can reverse the diastereoselectivity compared to substrates with only an NHBoc group. acs.orgacs.org

Table 1: Examples of Diastereoselective Reactions in the Synthesis of N-Boc-Amino Aldehyde Derivatives

ReactantsStrategyKey Reagent/AuxiliaryDiastereomeric Ratio (dr)Reference
N-Boc-N-Bn-amino aldehyde + Heteroaromatic aldehydeSubstrate Control (Cross-Benzoin Reaction)N-Heterocyclic Carbene (NHC)Up to >20:1 (syn-selective) acs.orgacs.org
N-Boc-amino aldehyde + (Z)-crotylboronateSubstrate Control (Crotylboration)(Z)-crotylboronateHigh anti-Cram selectivity
Aldehyde + Ellman's imineChiral Auxiliarytert-ButanesulfinamideHigh diastereoselectivity rsc.org
Aldehyde + Oppolzer's sultam derivativeChiral AuxiliaryOppolzer's sultamHigh diastereoselectivity rsc.org

Asymmetric catalysis is a powerful tool for synthesizing enantiopure compounds from prochiral starting materials. A small amount of a chiral catalyst generates a large quantity of a chiral product. This approach is highly efficient and atom-economical. For α-amino aldehydes, both organocatalysis and metal-based catalysis have been successfully applied.

Organocatalysis: Chiral organic molecules, such as proline and its derivatives, can catalyze the asymmetric α-functionalization of aldehydes. nih.govnih.govsigmaaldrich.com These catalysts typically operate by forming a transient chiral enamine or iminium ion intermediate with the substrate. mdpi.com This activation strategy allows for highly enantioselective carbon-carbon and carbon-heteroatom bond formations at the α-position. nih.govunits.it For example, the direct asymmetric Mannich reaction of aldehydes with N-Boc-imines, catalyzed by L-proline, can produce β-amino aldehydes with excellent diastereo- and enantioselectivity. nih.govsigmaaldrich.com Similarly, chiral BINOL-derived aldehyde catalysts have been used to control the stereochemistry in reactions of amino acid esters. frontiersin.orgresearchgate.net Chiral secondary amines are also prominent catalysts, particularly in reactions involving α,β-unsaturated aldehydes. mdpi.com

Metal Catalysis: Chiral metal complexes can also serve as highly effective catalysts. For instance, chiral Ni(II) complexes of Schiff bases have been used for the asymmetric synthesis of various amino acids, which are direct precursors to the target aldehydes. nih.gov These systems often involve the formation of a rigid metal-enolate complex, where the chiral ligand environment dictates the facial selectivity of an incoming electrophile. Another approach involves combining metal catalysts with organocatalysts in a ternary system, for example, using a Zn-Schiff base complex with a chiral BINOL aldehyde and a Lewis acid to achieve high stereoselectivity. frontiersin.org

Table 2: Asymmetric Catalysis for the Synthesis of Chiral Amino Aldehyde Precursors

Reaction TypeCatalyst TypeExample CatalystEnantiomeric Excess (ee)Reference
Mannich ReactionOrganocatalystL-ProlineUp to >99% ee nih.govsigmaaldrich.com
Aldol (B89426) ReactionOrganocatalyst(S)-5-pyrrolidine-2-yl-1H-tetrazoleUp to >99.5% ee acs.org
α-AminationOrganocatalystSilyl-protected diarylprolinol78–96% ee nih.gov
Aza-Henry ReactionOrganocatalyst (Bifunctional)Takemoto's thiourea (B124793) catalystHigh enantioselectivity rsc.org
Alkylation of Glycine Schiff BaseMetal CatalystChiral Ni(II) ComplexUp to 98% ee nih.gov

Advanced Chemical Transformations and Mechanistic Insights

Reactivity Profiles of N-Boc-Protected α-Amino Aldehydes

N-Boc-protected α-amino aldehydes are valuable chiral building blocks in organic synthesis. Their reactivity is characterized by the electrophilicity of the aldehyde carbonyl and the potential for the α-proton to be abstracted under basic conditions, allowing the molecule to act as an enolate equivalent. The bulky N-Boc group significantly influences the steric environment around the chiral center, guiding the approach of incoming reagents and often leading to high levels of diastereoselectivity in reactions.

The carbonyl carbon of N-Boc-protected α-amino aldehydes is an electrophilic site susceptible to attack by a wide range of nucleophiles. These reactions, which convert the sp²-hybridized carbonyl carbon to a tetrahedral sp³-hybridized center, are fundamental for carbon-carbon bond formation. The stereochemical outcome of these additions is often predictable using established models of asymmetric induction. libretexts.org

When achiral nucleophiles add to α-chiral aldehydes like N-Boc-(+/-)-amino-4-methoxyphenylbutanal, the formation of a new stereocenter results in diastereomeric products. The stereoselectivity of this process is governed by the existing stereocenter at the α-position. The Felkin-Anh model is frequently used to predict the major diastereomer formed. chemistnotes.comuwindsor.ca This model posits that the largest substituent at the α-carbon orients itself perpendicular to the carbonyl group to minimize steric interactions, and the nucleophile preferentially attacks the carbonyl carbon from the side of the smallest substituent along the Bürgi-Dunitz trajectory. uwindsor.cayoutube.com In the case of N-Boc-protected α-amino aldehydes, the N-Boc-amino moiety is often considered the largest group, directing the nucleophilic attack. researchgate.net

Table 1: Examples of Nucleophilic Additions to N-Boc-α-Amino Aldehydes
Aldehyde SubstrateNucleophileProduct TypeDiastereomeric Ratio (dr)Reference
N-Boc-phenylalaninalAllyltrimethylsilaneHomoallylic alcohol95:5F. A. Davis et al.
N-Boc-leucinalCH₃MgBr (Grignard)Secondary alcohol85:15D. A. Evans et al.
N-Boc-valinalReformatsky reagentβ-hydroxy ester>90:10M. T. Reetz et al.

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for promoting cross-benzoin and aza-benzoin reactions involving N-Boc-protected α-amino aldehydes. beilstein-journals.orgnih.gov In the cross-benzoin condensation, an aldehyde acts as an acyl anion equivalent that adds to another aldehyde. The aza-benzoin reaction is a related process where the acyl anion equivalent adds to an imine, yielding valuable α-amino ketones. mdpi.comnih.gov

For N-Boc-α-amino aldehydes, these reactions can be highly chemoselective and diastereoselective. The N-Boc group is crucial for the reaction's success, as it activates the imine in aza-benzoin condensations and influences the stereochemical outcome. mdpi.com Research has shown that the diastereoselectivity can be controlled and even reversed based on the nitrogen protecting group. For instance, N-Boc-α-amino aldehydes often yield anti-products in NHC-catalyzed cross-benzoin reactions, a selectivity rationalized by the Felkin-Anh model. This selectivity is attributed to an intramolecular hydrogen bond involving the N-H proton of the Boc group. researchgate.net

In the catalytic cycle of the aza-benzoin reaction, the NHC catalyst adds to an aldehyde to form a Breslow intermediate. This nucleophilic species then attacks an electrophilic N-Boc-protected imine. researchgate.net The reversibility of the catalyst's addition to the highly electrophilic N-Boc imine is a key feature that allows for catalyst turnover and efficient product formation. beilstein-journals.orgnih.gov

N-Boc-protected α-amino aldehydes are effective substrates in multicomponent reactions like the Petasis and Mannich reactions, which provide efficient routes to complex amine-containing molecules. wikipedia.orgwikipedia.org

The Petasis reaction , also known as the borono-Mannich reaction, is a three-component reaction between an amine, a carbonyl compound (like an α-amino aldehyde), and a vinyl- or aryl-boronic acid to form substituted amines. wikipedia.org When chiral N-protected α-amino aldehydes are used, the reaction can proceed with high diastereoselectivity, providing access to enantioenriched 1,2-diamines and other valuable structures. nih.gov The stereochemical outcome is often influenced by the chirality of the amine and the aldehyde substrate, with a Felkin-Anh-type transition state model often invoked to explain the observed anti diastereoselectivity. nih.gov Catalyst-controlled Petasis reactions have also been developed, allowing for the selective synthesis of both syn and anti β-amino alcohols by overriding the intrinsic selectivity of the substrates. nih.gov

The Mannich reaction involves the aminoalkylation of a carbon acid with an aldehyde and a primary or secondary amine. wikipedia.org Organocatalytic asymmetric Mannich reactions have been developed using N-Boc-protected aminoacetaldehydes as nucleophiles (after forming an enamine with the catalyst) that add to N-Boc-protected imines. acs.org This approach allows for the stereocontrolled synthesis of vicinal diamines, with the choice of catalyst (e.g., L-proline or other chiral amines) dictating the formation of either syn or anti products with high enantioselectivity. acs.orgnih.gov

Table 2: Comparison of Petasis and Mannich Reactions with N-Boc-α-Amino Aldehyde Derivatives
Reaction TypeAldehyde ComponentOther ReactantsCatalystProduct TypeTypical Stereoselectivity
PetasisN-Boc-L-phenylalaninalAllylamine, Vinylboronic acidNone1,2-trans-DiamineHigh dr
MannichN-Boc-aminoacetaldehydeN-Boc-imineL-Prolinesyn-Vicinal diamineHigh ee, high dr
MannichN-Boc-aminoacetaldehydeN-Boc-imineAxially chiral aminosulfonamideanti-Vicinal diamineHigh ee, high dr

While the aldehyde carbonyl typically undergoes 1,2-addition, N-Boc-protected α-amino aldehydes can also serve as nucleophiles in 1,4-conjugate (Michael) additions. This reactivity is accessed by converting the aldehyde into a nucleophilic species, such as an enamine or enolate, under catalytic conditions. nsf.gov

Research has demonstrated that α-branched N-Boc-α-amino aldehydes can act as pronucleophiles in direct enantioselective Michael additions to electrophiles like nitroolefins. researchgate.net This transformation, catalyzed by chiral Brønsted bases, allows for the synthesis of densely functionalized products containing vicinal quaternary and tertiary stereocenters with high diastereo- and enantioselectivity. DFT studies suggest that an intramolecular hydrogen bond between the N-H of the Boc group and the aldehyde's carbonyl oxygen is key for achieving high stereocontrol. researchgate.net

Conversely, α,β-unsaturated aldehydes can serve as Michael acceptors for the conjugate addition of amines. libretexts.org While not a direct reaction of N-Boc-amino-4-methoxyphenylbutanal itself, this reactivity highlights a fundamental pathway in carbonyl chemistry. In some cases, reactions intended for 1,2-addition can lead to products of conjugate addition through subsequent intramolecular cyclization, as seen when the nucleophile or substrate contains a suitably positioned functional group. acs.org

The Curtius rearrangement is a versatile transformation that converts a carboxylic acid into a primary amine, carbamate (B1207046), or urea (B33335) derivative through an isocyanate intermediate. wikipedia.org While this reaction does not start directly from an aldehyde, N-Boc-protected α-amino aldehydes like this compound can be readily converted into substrates for this rearrangement.

The synthetic sequence involves two key steps:

Oxidation: The α-amino aldehyde is first oxidized to the corresponding N-Boc-protected α-amino carboxylic acid. Green and efficient oxidation methods using reagents like oxone in the presence of a halide can be employed for this purpose. rsc.org

Rearrangement: The resulting carboxylic acid is then converted to an acyl azide, which undergoes the Curtius rearrangement upon heating. masterorganicchemistry.com The migration of the alkyl group occurs with complete retention of stereochemistry. Trapping the resulting isocyanate with an alcohol, such as tert-butanol (B103910) or benzyl (B1604629) alcohol, yields Boc- or Cbz-protected amines, respectively. organic-chemistry.org

This sequence provides a method for the formal dehomologation of an α-amino acid derivative, transforming the side chain at the α-position into the substituent of a new, smaller amine derivative. It is a powerful tool for generating structurally diverse amine-based compounds from readily available amino aldehyde precursors. almacgroup.com

Stereocontrol and Diastereoselectivity in Transformations

Achieving high levels of stereocontrol is a central goal in the chemical transformations of chiral N-Boc-protected α-amino aldehydes. The stereochemical outcome of reactions at the carbonyl center or the α-carbon is profoundly influenced by the pre-existing stereocenter bearing the N-Boc-amino group. diva-portal.orgdiva-portal.org

Substrate Control and Predictive Models: In many nucleophilic additions to the aldehyde carbonyl, the diastereoselectivity is substrate-controlled and can be rationalized by the Felkin-Anh model . chemistnotes.comlibretexts.org This model considers the steric hindrance of the three substituents at the α-carbon. The largest group (often the N-Boc-amino moiety) orients itself anti-periplanar to the incoming nucleophile's trajectory, which follows the Bürgi-Dunitz angle (approx. 107°). uwindsor.cayoutube.com If one of the α-substituents is an electronegative atom or group, the Polar Felkin-Anh model may apply, where electrostatic interactions and hyperconjugation can override purely steric considerations. wikipedia.org In some cases, where a Lewis acidic metal can coordinate to both the carbonyl oxygen and another nearby heteroatom, a chelation-controlled pathway can lead to a reversal of the predicted Felkin-Anh selectivity. libretexts.org

Catalyst Control: In modern asymmetric synthesis, catalyst control often complements or overrides inherent substrate control. For instance:

In organocatalytic Mannich reactions , the choice of a chiral amine catalyst (e.g., L-proline vs. its derivatives) dictates the geometry (E/Z) of the transiently formed enamine intermediate. The catalyst's structure then sterically shields one face of the enamine, directing the electrophile's attack to the opposite face and thereby determining the syn or anti diastereoselectivity and the absolute configuration of the newly formed stereocenters. acs.orgnih.gov

In NHC-catalyzed benzoin (B196080) reactions , chiral NHCs create a chiral environment around the reactive Breslow intermediate, enabling enantioselective coupling with imines or other aldehydes. beilstein-journals.orgnih.gov

In Petasis reactions , the use of chiral biphenol catalysts can override the intrinsic anti-selectivity of reactions involving α-hydroxy aldehydes, allowing for the selective formation of syn β-amino alcohols. nih.gov This demonstrates a powerful strategy where the catalyst dictates the diastereochemical outcome.

The interplay between substrate-inherent bias and the influence of a chiral catalyst is a key theme in achieving high diastereoselectivity and enantioselectivity in reactions involving N-Boc-protected α-amino aldehydes.

Mechanistic Elucidation of Novel Reactions

Understanding the detailed mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and developing new synthetic methodologies.

While specific experimental data for novel reactions of this compound are not extensively documented, mechanistic pathways can be postulated based on the reactivity of similar N-Boc protected amino aldehydes.

In a typical nucleophilic addition reaction, the initial step involves the attack of the nucleophile on the electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate. The stereochemistry of this intermediate is determined by the trajectory of the nucleophilic attack, as governed by the principles discussed in the Felkin-Anh model.

Computational studies on analogous systems can provide insights into the structure and energy of the transition states. For instance, in a Grignard reaction, the transition state would involve the coordination of the magnesium atom to the carbonyl oxygen, followed by the transfer of the alkyl group. The geometry of this transition state would be influenced by the steric bulk of the substituents on the α-carbon, leading to the preferential formation of one diastereomer.

A hypothetical reaction pathway and its key species are outlined below:

Reaction StepKey SpeciesDescription
1. Nucleophilic Attack Transition State 1 (TS1)The nucleophile approaches the carbonyl carbon, with the geometry dictated by steric and electronic factors (Felkin-Anh model).
2. Intermediate Formation Tetrahedral IntermediateAn sp3-hybridized carbon is formed, with the newly formed stereocenter's configuration established.
3. Protonation Transition State 2 (TS2)The alkoxide intermediate is protonated by a proton source in the reaction mixture.
4. Product Formation Diastereomeric AlcoholThe final alcohol product is formed.

For nucleophilic additions to this compound, which are often irreversible, the reaction is typically under kinetic control. The diastereomeric ratio of the products is therefore determined by the relative energies of the diastereomeric transition states. The Felkin-Anh model essentially predicts the kinetically favored product by identifying the lowest energy transition state.

The reaction conditions play a crucial role in determining whether a reaction proceeds under kinetic or thermodynamic control. wikipedia.org Low temperatures and short reaction times generally favor the kinetic product, as these conditions may not provide sufficient energy to overcome the activation barrier for the reverse reaction or to allow for equilibration to the thermodynamic product. uc.edu Conversely, higher temperatures and longer reaction times can favor the formation of the more stable thermodynamic product, provided the reaction is reversible. uc.edu

In the context of this compound, the steric hindrance imparted by the Boc group and the 4-methoxyphenylpropyl substituent would likely lead to a significant energy difference between the diastereomeric transition states, resulting in good kinetic selectivity.

Computational Chemistry Applications in N Boc Protected Amino Aldehyde Systems

Quantum Chemical Studies on Reaction Mechanisms

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in unraveling the mechanisms of reactions involving N-Boc-protected amino aldehydes. These computational investigations allow for the detailed examination of reaction pathways, transition states, and intermediates that are often difficult or impossible to observe experimentally.

Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms, molecules, and solids. It has been widely applied to study the reaction mechanisms of primary amines with aldehydes. researchgate.netnih.gov These studies reveal that the initial nucleophilic attack of the amine on the aldehyde can lead to the formation of a carbinolamine intermediate. researchgate.net DFT calculations are crucial for identifying and characterizing the transition states involved in these processes. For instance, theoretical investigations have shown that the steric and electronic properties of both the amine and aldehyde reactants can significantly influence the energy barriers of the reaction. researchgate.netnih.gov

In the context of N-Boc-protected amino aldehydes, DFT calculations can be used to model the transition states of various reactions they undergo, such as reductive amination or aldol-type reactions. By calculating the Gibbs free energy of activation, researchers can predict the feasibility and rate of a given reaction pathway. For example, in a study on Cu(II) acetate-catalyzed N-alkylation of amino derivatives with primary alcohols, which proceeds through an aldehyde intermediate, DFT calculations were used to compare different potential reaction pathways, including inner-sphere and outer-sphere hydrogen transfer mechanisms. researchgate.net The calculations helped to identify the most favorable pathway by determining the energy profiles and the turnover frequency-determining transition state. researchgate.net

Table 1: Representative DFT Functionals and Basis Sets for Reaction Mechanism Studies

DFT FunctionalBasis SetCommon Application
B3LYP6-31G*Geometry optimization and frequency calculations
M06-2X6-31+G**Systems with non-covalent interactions
ωB97X-Ddef2-TZVPHigh accuracy energy calculations

This table presents commonly used DFT functionals and basis sets in computational studies of organic reaction mechanisms.

Computational models are essential for predicting and understanding the stereochemical outcomes of reactions involving chiral N-Boc-protected amino aldehydes. By modeling the transition states leading to different stereoisomers, the origins of stereoselectivity can be elucidated. These models can account for subtle steric and electronic interactions that favor the formation of one stereoisomer over another.

Conformational Analysis of N-Boc-Protected Amino Aldehyde Derivatives

The three-dimensional structure, or conformation, of N-Boc-protected amino aldehyde derivatives plays a critical role in their reactivity and biological activity. Computational methods are widely used to perform conformational analysis, identifying the most stable conformations and the energy barriers to rotation around single bonds.

The presence of the bulky tert-butyloxycarbonyl (Boc) protecting group significantly influences the conformational landscape of these molecules. acs.org Computational techniques such as molecular mechanics (MM) and quantum mechanics (QM) can be employed to explore the potential energy surface of these molecules. nih.gov For larger systems, molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the molecule and the accessibility of different conformations over time. nih.gov Understanding the preferred conformations is crucial, as it can dictate which face of the aldehyde is more accessible for a nucleophilic attack, thereby influencing the stereochemical outcome of a reaction.

Table 2: Key Dihedral Angles in Conformational Analysis of Amino Aldehydes

Dihedral AngleDescription
φ (phi)C-N-Cα-C
ψ (psi)N-Cα-C-O
ω (omega)Cα-C-N-H (amide bond)

This table highlights the principal dihedral angles that define the backbone conformation of N-Boc-protected amino aldehydes.

Rational Design of Catalysts and Reagents for Improved Selectivity

A significant application of computational chemistry in this field is the rational design of new catalysts and reagents. nih.gov By understanding the reaction mechanism and the factors controlling selectivity at a molecular level, new catalysts can be designed in silico to enhance desired properties. mdpi.com

For example, if a particular reaction involving an N-Boc-protected amino aldehyde suffers from low stereoselectivity, computational modeling can be used to understand why. By analyzing the transition state structures, researchers can identify modifications to the catalyst or reagents that would increase the energy difference between the transition states leading to the desired and undesired products. nih.gov This in silico screening process can significantly accelerate the discovery of new and more effective catalysts, reducing the need for extensive experimental trial-and-error. nih.govmdpi.com The design principles can be derived from understanding enzyme active sites or existing organocatalysts. nih.gov

Synthetic Utility As Advanced Building Blocks

Precursors for Complex Chiral Amine Scaffolds

N-Boc protected amino aldehydes are valuable precursors for the synthesis of complex chiral amine scaffolds, which are ubiquitous in biologically active molecules and catalysts. The aldehyde functionality of N-Boc-(+/-)-amino-4-methoxyphenylbutanal can undergo a variety of transformations to generate intricate molecular architectures.

One common application is in the synthesis of chiral 1,2-diamines and polyamines. researchgate.netnih.govresearchgate.net The aldehyde can be subjected to reductive amination with a primary or secondary amine to introduce a second nitrogen atom. Subsequent deprotection of the Boc group would then yield a chiral diamine. The choice of the amine and the reaction conditions can allow for the diastereoselective synthesis of specific stereoisomers.

The Wittig reaction and its variants provide another powerful tool for elaborating the aldehyde into more complex structures. nih.gov For instance, reaction with a phosphorus ylide can generate an alkene, which can then be further functionalized, for example, through dihydroxylation and subsequent conversion to a new amino group, leading to the formation of vicinal amino alcohols or diamines.

Below is a table illustrating the potential transformations of this compound to form complex chiral amine scaffolds, based on reactions of analogous N-Boc amino aldehydes.

TransformationReagents and ConditionsResulting Scaffold
Reductive AminationR¹R²NH, NaBH(OAc)₃N-Boc protected diamine
Wittig OlefinationPh₃P=CHR³, baseN-Boc protected allylic amine
Henry ReactionR⁴NO₂, baseN-Boc protected nitro alcohol
Aldol (B89426) ReactionKetone/Aldehyde, baseN-Boc protected β-hydroxy carbonyl

This table represents potential synthetic pathways based on the known reactivity of N-Boc protected amino aldehydes.

Integration into Natural Product Total Synthesis Schemes

While no specific total syntheses employing this compound have been identified in the reviewed literature, the structural motifs present in this building block are found in numerous natural products, particularly alkaloids. nih.govrsc.orgrsc.orgoup.com The γ-amino aldehyde structure is a key component for the construction of piperidine (B6355638) and pyrrolidine (B122466) rings, which are core structures in a vast array of alkaloids. whiterose.ac.ukucl.ac.ukresearchgate.net

For instance, the intramolecular cyclization of a γ-amino aldehyde derivative, often after extension of the carbon chain at the aldehyde terminus, can lead to the formation of a six-membered piperidine ring. This strategy is frequently employed in the synthesis of alkaloids such as those belonging to the Aspidosperma family. acs.org The methoxyphenyl group is also a common feature in many natural products and can be a precursor to a phenol, which can participate in cyclization reactions or serve as a handle for further modifications.

The general strategy for the integration of a γ-amino aldehyde into a piperidine-containing natural product is outlined below:

StepDescription
1. Chain ElongationThe aldehyde is reacted with a suitable nucleophile (e.g., Grignard reagent, Wittig reagent) to extend the carbon chain.
2. Functional Group ManipulationThe newly introduced functional group is modified as needed for the cyclization precursor.
3. DeprotectionThe N-Boc group is removed to liberate the amine.
4. CyclizationIntramolecular cyclization, often via reductive amination or iminium ion formation, to form the piperidine ring.

This table outlines a general synthetic approach and does not represent a specific synthesis of a named natural product using the title compound.

Scaffold Design for Medicinal Chemistry and Agrochemical Research

The development of novel molecular scaffolds is a cornerstone of medicinal and agrochemical research. The structural features of this compound make it an attractive starting material for the generation of diverse compound libraries. The concept of bioisosterism is often employed in drug design, where one functional group is replaced by another with similar properties to improve efficacy or reduce toxicity. cambridgemedchemconsulting.comctppc.orgnih.govu-tokyo.ac.jpresearchgate.net The methoxyphenyl group, for example, can be a bioisostere for other substituted aromatic rings.

The piperidine scaffold, accessible from this γ-amino aldehyde, is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The ability to introduce diversity at multiple points of the molecule (the amine, the aldehyde, and the aromatic ring) allows for the fine-tuning of its pharmacological properties. For example, the synthesis of substituted piperidines is a key strategy in the development of new therapeutics. researchgate.net

In agrochemical research, the development of new pesticides with novel modes of action is crucial. acs.orgnih.govgoogle.com The scaffolds derived from this compound could be explored for their potential as herbicides, insecticides, or fungicides. The amino acid-like backbone could be incorporated into peptidomimetic structures, which are a known class of bioactive compounds. researchgate.net

Development of Novel Organocatalysts and Ligands from Derivatives

Chiral amines and their derivatives are widely used as organocatalysts and as ligands in transition metal catalysis. rsc.orgtcichemicals.comrsc.orgbldpharm.com The this compound can serve as a chiral precursor for the synthesis of such molecules.

For example, reduction of the aldehyde to an alcohol, followed by further chemical manipulation, can lead to the formation of chiral amino alcohols. These can be converted into chiral oxazolidinones, which are a well-known class of chiral auxiliaries. researchgate.netnih.govorganic-chemistry.orgmdpi.com Alternatively, the aldehyde can be converted into a phosphine-containing group to generate chiral aminophosphine (B1255530) ligands. These ligands are highly effective in a variety of asymmetric transformations, including hydrogenation and cross-coupling reactions. rsc.orgtcichemicals.comrsc.org

The synthesis of a chiral ligand from an N-Boc amino aldehyde could proceed as follows:

StepDescriptionResulting Moiety
1. ReductionReduction of the aldehyde to a primary alcohol.Chiral amino alcohol
2. FunctionalizationConversion of the alcohol to a leaving group (e.g., tosylate).Tosylated amino alcohol
3. Nucleophilic SubstitutionDisplacement of the tosylate with a phosphide (B1233454) anion (e.g., KPPh₂).Chiral aminophosphine

This table provides a generalized synthetic route to a class of chiral ligands.

Advanced Analytical Methodologies for Research Characterization

Spectroscopic Analysis for Stereochemical Assignment (e.g., Chiral NMR, Advanced IR)

Spectroscopic methods are indispensable for the structural elucidation and stereochemical assignment of chiral molecules like N-Boc-(+/-)-amino-4-methoxyphenylbutanal.

Chiral NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the constitution of a molecule. For chiral compounds, specialized NMR techniques are required to differentiate between enantiomers. In the absence of a chiral environment, enantiomers are NMR-spectroscopically indistinguishable. However, by using chiral resolving agents (CRAs) or chiral solvating agents (CSAs), diastereomeric complexes are formed in the NMR tube, which have distinct NMR spectra. nih.gov

For this compound, adding a CRA would lead to the formation of transient diastereomeric complexes. This results in the separation of signals for the corresponding protons in the ¹H NMR spectrum, allowing for the quantification of the enantiomeric excess (ee). nih.gov The presence of the bulky tert-butoxycarbonyl (Boc) protecting group can sometimes lead to signal broadening or the appearance of multiple conformers (rotamers) in the NMR spectrum due to restricted rotation around the N-C bond. york.ac.uk Variable-temperature NMR studies can be employed to investigate such dynamic processes. york.ac.uk

Table 1: Hypothetical ¹H NMR Data for Stereochemical Assignment of this compound using a Chiral Resolving Agent (CRA)

Proton AssignmentChemical Shift (δ) without CRA (ppm)Chemical Shift (δ) with CRA (ppm)Signal Splitting / Multiplicity
Aldehyde (-CHO)~9.6R-enantiomer: 9.62, S-enantiomer: 9.65Singlet
Methine (CH-NHBoc)~4.1R-enantiomer: 4.15, S-enantiomer: 4.19Multiplet
Methoxy (-OCH₃)~3.83.80Singlet
Aromatic (Ar-H)~6.8-7.26.81-7.25Multiplets
Methylene (CH₂)~1.8-2.21.81-2.25Multiplets
Boc ((CH₃)₃C-)~1.41.40Singlet

Note: The table is illustrative. Actual chemical shifts and the degree of separation depend on the specific CRA and experimental conditions used.

Advanced Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. For this compound, key vibrational bands include the aldehyde C-H stretch, the carbonyl (C=O) stretches for both the aldehyde and the Boc group, and the N-H stretch of the carbamate (B1207046). While standard IR spectroscopy does not distinguish between enantiomers, advanced techniques like Vibrational Circular Dichroism (VCD) can provide stereochemical information by measuring the differential absorption of left and right circularly polarized infrared light.

In situ IR spectroscopy is particularly valuable for monitoring reactions. For instance, in syntheses involving N-Boc protected compounds, this technique can track the consumption of reactants and the formation of products and intermediates in real-time by monitoring characteristic IR bands. york.ac.ukcore.ac.uk

Table 2: Characteristic Infrared (IR) Absorption Frequencies for this compound

Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)
N-H (Boc-carbamate)Stretch~3300-3400
C-H (Aldehyde)Stretch~2820 and ~2720
C=O (Boc-carbamate)Stretch~1680-1710
C=O (Aldehyde)Stretch~1720-1740
C-O (Boc-carbamate)Stretch~1160-1170

Chromatographic Techniques for Enantiomeric and Diastereomeric Purity Assessment (e.g., Chiral HPLC, Chiral GC)

Chromatographic methods are the gold standard for separating enantiomers and assessing the enantiomeric and diastereomeric purity of chiral compounds. uni-muenchen.de

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used technique for the separation of enantiomers of N-Boc protected amino acids and their derivatives. sigmaaldrich.comsigmaaldrich.com The separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers. For N-Boc protected compounds, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives like CHIRALPAK®) and macrocyclic glycopeptide-based CSPs (e.g., teicoplanin or vancomycin-based phases like CHIROBIOTIC™ T and R) have proven to be highly effective. sigmaaldrich.comresearchgate.net

The choice of mobile phase, which can be a normal-phase, reversed-phase, or polar organic solvent system, plays a critical role in achieving optimal separation. sigmaaldrich.com The enantiomeric purity of a sample of this compound can be accurately determined by comparing the peak areas of the two enantiomers in the chromatogram.

Table 3: Illustrative Chiral HPLC Method for Enantiomeric Purity Assessment

ParameterCondition
ColumnCHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate))
Mobile PhaseHexane/Isopropanol (90:10, v/v)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Retention Time (tR₁)~8.5 min (e.g., R-enantiomer)
Retention Time (tR₂)~10.2 min (e.g., S-enantiomer)
Resolution (Rs)> 1.5

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography (GC) is another powerful technique for enantiomeric separation, known for its high resolution and sensitivity, especially when coupled with a mass spectrometer (GC-MS). researchgate.net For polar compounds like N-Boc amino aldehydes, derivatization is often required to increase volatility and thermal stability. researchgate.net However, direct analysis may be possible on certain polar CSPs.

Common CSPs for chiral GC include cyclodextrin (B1172386) derivatives and phases based on chiral amino acid derivatives, such as Chirasil®-Val. uni-muenchen.deresearchgate.netnih.gov This technique allows for the determination of enantiomeric ratios with high accuracy and sensitivity. researchgate.net

Mass Spectrometry for Reaction Monitoring and Intermediate Identification

Mass spectrometry (MS) is a vital analytical tool that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of an analyte.

When coupled with chromatographic techniques (GC-MS or LC-MS), it becomes a powerful method for identifying compounds in a mixture. In the context of this compound, LC-MS would be particularly useful for monitoring the progress of its synthesis. Aliquots can be taken from the reaction mixture over time to identify the starting materials, intermediates, byproducts, and the final product, helping to optimize reaction conditions.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the parent compound and its fragments. nih.gov The fragmentation pattern observed in the MS/MS spectrum is characteristic of the molecule's structure and can be used for confirmation. For this compound, characteristic fragmentation would involve the loss of the Boc group (a loss of 100 amu for C₅H₈O₂) or cleavage of the isobutylene (B52900) from the Boc group (a loss of 56 amu for C₄H₈).

Table 4: Expected Mass Spectrometry Data for this compound (Molecular Weight: 293.36 g/mol )

Ionm/z (Calculated)Fragmentation Origin
[M+H]⁺294.1705Protonated molecule
[M+Na]⁺316.1525Sodium adduct
[M-C₄H₈+H]⁺238.1079Loss of isobutylene from Boc group
[M-Boc+H]⁺194.1181Loss of Boc group

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.